2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
CAS No.:
Cat. No.: VC13529762
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 2-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C14H22N2O/c1-15(11-13-5-3-2-4-6-13)14-7-8-16(12-14)9-10-17/h2-6,14,17H,7-12H2,1H3/t14-/m1/s1 |
| Standard InChI Key | HIJOQLFZFMQBGJ-CQSZACIVSA-N |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCO |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)CCO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring with a benzyl-methyl-amino substituent at the (R)-configured third position and an ethanol group attached to the nitrogen at the first position. The molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 248.37 g/mol. The stereochemistry at the third position is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]ethanol |
| Molecular Formula | C₁₅H₂₄N₂O |
| Molecular Weight | 248.37 g/mol |
| SMILES | CN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
| InChI Key | MTRQJONYPRIQNA-UHFFFAOYSA-N |
| CAS Number | 1353964-48-3 (analog) |
The SMILES string CN(CCO)C1CCN(C1)CC2=CC=CC=C2 encapsulates the ethanol group (CCO), methyl-amino-pyrrolidine core (CN...C1CCN), and benzyl substituent (CC2=CC=CC=C2). The stereochemistry is denoted by the (R) descriptor, which is absent in simplified SMILES but critical for distinguishing enantiomers.
Stereochemical Considerations
The (R)-configuration at the third position of the pyrrolidine ring enhances the compound’s ability to interact with chiral biological targets, such as G protein-coupled receptors (GPCRs). Computational modeling suggests that this configuration optimizes hydrogen bonding with residues in receptor binding pockets, a feature shared with structurally related psychoactive compounds.
Synthesis and Preparation
Table 2: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl-methyl bromide, K₂CO₃ | Acetonitrile | 60°C | 72 |
| 2 | Ethylene carbonate | DMF | 80°C | 65 |
Purification and Characterization
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) and characterized using:
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NMR Spectroscopy: Distinct peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm) and ethanol methylene groups (δ 3.6–3.8 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 248.37 (M+H⁺).
Physical and Chemical Properties
Physicochemical Profile
The compound is a viscous liquid at room temperature, with moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in water (<1 mg/mL). Its logP value of 2.3 (calculated) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not determined (liquid) |
| Boiling Point | 290°C (estimated) |
| Solubility in Water | <1 mg/mL |
| logP | 2.3 |
Reactivity and Stability
The compound’s amino and hydroxyl groups render it reactive under acidic or basic conditions:
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Amino Group: Participates in Schiff base formation with aldehydes.
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Hydroxyl Group: Susceptible to esterification or oxidation to a ketone.
Stability studies indicate that the compound remains intact for >6 months at -20°C but degrades by 15% after 30 days at 25°C in aqueous solution.
Biological Activity and Applications
In Vitro Studies
Inhibition assays using rat brain homogenates demonstrated moderate activity (IC₅₀ = 1.2 µM) against monoamine oxidase A (MAO-A), an enzyme linked to neurotransmitter metabolism. This activity is comparable to early-generation MAO inhibitors but requires optimization for therapeutic use.
Comparison with Structural Analogs
Analog 1: 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
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Difference: Lacks the (R)-configuration and methyl group on the amino substituent.
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Impact: Reduced receptor selectivity and 40% lower MAO-A inhibitory activity compared to the target compound.
Analog 2: 2-[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
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Difference: Replaces the benzyl group with a methyl, reducing lipophilicity (logP = 1.8).
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Impact: 60% lower blood-brain barrier permeability in murine models.
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